8-Bromo-7-ethylimidazo[1,2-a]pyridine
Description
Significance of Bridged Nitrogen Heterocycles in Medicinal and Synthetic Chemistry
Bridged nitrogen heterocycles are a class of organic compounds characterized by a three-dimensional structure where two rings share two non-adjacent atoms, known as bridgehead atoms. This unique structural feature imparts a degree of conformational rigidity that is highly desirable in medicinal chemistry. The fixed spatial arrangement of substituents on a bridged scaffold can lead to enhanced binding affinity and selectivity for biological targets. rlavie.commdpi.com Furthermore, the introduction of nitrogen atoms into these cyclic systems can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. rsc.org In synthetic chemistry, the construction of these complex architectures presents unique challenges and opportunities for the development of novel synthetic methodologies. mdpi.com
The prevalence of nitrogen-containing heterocycles in pharmaceuticals is significant, with a large percentage of FDA-approved small-molecule drugs featuring at least one such ring system. researchgate.netnih.gov This underscores the importance of these structural motifs in the development of new therapeutic agents.
Overview of Imidazo[1,2-a]pyridine (B132010) Derivatives as Privileged Scaffolds
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide array of biological targets. rdd.edu.iqnih.gov Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govresearchgate.netwaocp.org
Several marketed drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, are based on the imidazo[1,2-a]pyridine core, highlighting its therapeutic relevance. nih.gov The versatility of this scaffold stems from the multiple sites available for functionalization, allowing for the fine-tuning of its steric and electronic properties to optimize interactions with specific biological targets.
The following table provides examples of the diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives:
| Biological Activity | Reference Compound/Study |
| Anticancer | Novel imidazo[1,2-a]pyridine compounds against breast cancer cells. |
| Anti-inflammatory | Modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. researchgate.net |
| Antimicrobial | Activity against various bacterial and fungal strains. rdd.edu.iq |
| Antiviral | Inhibition of viral replication. |
| Anxiolytic | Alpidem. rdd.edu.iq |
| Hypnotic | Zolpidem. rdd.edu.iq |
Contextualization of 8-Bromo-7-ethylimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Class
This compound is a specific derivative of the parent scaffold, featuring a bromine atom at the 8-position and an ethyl group at the 7-position of the pyridine ring. The introduction of substituents at these positions is expected to significantly influence the compound's chemical and biological properties.
The presence of a bromine atom, a halogen, can modulate the electronic nature of the aromatic system and introduce a potential site for further chemical modification through cross-coupling reactions. Halogenated organic compounds are prevalent in many pharmaceuticals and can enhance binding affinity through halogen bonding or by altering metabolic pathways. The ethyl group, a small alkyl substituent, can impact the lipophilicity of the molecule and may engage in hydrophobic interactions within a biological target's binding site.
While specific research on this compound is sparse, the synthesis of related bromo-substituted imidazo[1,2-a]pyridines has been reported, typically involving the cyclization of a substituted 2-aminopyridine (B139424) with an α-haloketone. rdd.edu.iq The specific starting materials for the synthesis of this compound would likely be 3-bromo-4-ethylpyridin-2-amine.
Basic chemical properties of this compound are presented in the table below:
| Property | Value |
| CAS Number | 2227434-20-8 |
| Molecular Formula | C9H9BrN2 |
| Molecular Weight | 225.09 g/mol |
Research Landscape and Gaps Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant gap in the research pertaining specifically to this compound. While the broader class of imidazo[1,2-a]pyridines has been extensively studied, this particular derivative remains largely unexplored.
The primary research gaps include:
Synthesis and Characterization: There is a lack of published, detailed synthetic procedures and comprehensive characterization data for this compound.
Chemical Reactivity: The reactivity of this compound, particularly with respect to the bromine substituent at the 8-position, has not been investigated. This position could serve as a handle for further diversification of the scaffold.
Biological Activity Screening: There are no reports on the biological evaluation of this compound across various assays to determine its potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies can be conducted to understand how the 8-bromo and 7-ethyl substituents contribute to its biological profile in comparison to other imidazo[1,2-a]pyridine derivatives.
The absence of research on this compound presents an opportunity for future investigations. The synthesis and biological evaluation of this compound could provide valuable insights into the SAR of the imidazo[1,2-a]pyridine scaffold and potentially lead to the discovery of novel bioactive molecules.
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
8-bromo-7-ethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-7-3-5-12-6-4-11-9(12)8(7)10/h3-6H,2H2,1H3 |
InChI Key |
IHXAXHOKFFGABD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=NC=CN2C=C1)Br |
Origin of Product |
United States |
Mechanistic Investigations of 8 Bromo 7 Ethylimidazo 1,2 a Pyridine Formation and Reactivity
Detailed Reaction Mechanisms of Core Imidazo[1,2-a]pyridine (B132010) Cyclization
The formation of the core imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation reaction between a 2-aminopyridine (B139424) derivative and a carbonyl compound, typically an α-haloketone. This process, often referred to as the Tschitschibabin reaction, proceeds through a well-established multi-step mechanism. bio-conferences.org
The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine on the electrophilic carbonyl carbon of the α-haloketone. This step forms a tetrahedral intermediate. Subsequently, an intramolecular cyclization occurs as the exocyclic amino group attacks the carbon bearing the halogen, displacing the halide ion to form a five-membered dihydro-imidazo intermediate. The final step involves dehydration of this intermediate, driven by the formation of the stable aromatic imidazo[1,2-a]pyridine ring system.
Alternative pathways for cyclization exist, including multi-component reactions. For instance, a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide can yield the imidazo[1,2-a]pyridine core. rsc.org In this case, the mechanism involves the initial formation of an imine from the 2-aminopyridine and aldehyde, which is then activated by a catalyst. rsc.org A subsequent [4+1] cycloaddition with the isocyanide leads to the fused heterocyclic product. rsc.org
| Reaction Type | Reactants | Key Mechanistic Steps | References |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | 1. Nucleophilic attack by pyridine (B92270) N. 2. Intramolecular SN2 cyclization. 3. Dehydration. | researchgate.net, bio-conferences.org |
| Multi-component Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | 1. Imine formation. 2. Lewis acid activation. 3. [4+1] Cycloaddition. | rsc.org |
Mechanisms of Bromination and Ethyl Group Introduction
The synthesis of 8-bromo-7-ethylimidazo[1,2-a]pyridine requires the specific introduction of a bromine atom at the C8 position and an ethyl group at the C7 position. These functionalizations are typically achieved through electrophilic aromatic substitution reactions on a pre-formed imidazo[1,2-a]pyridine core or by using appropriately substituted starting materials.
Bromination: The bromination of the imidazo[1,2-a]pyridine ring is a classic electrophilic aromatic substitution. The electron-rich nature of the fused ring system makes it susceptible to attack by electrophiles. The reaction mechanism involves the attack of the π-electron system of the pyridine ring on a bromine source, such as N-bromosuccinimide (NBS) or molecular bromine. mdpi.comresearchgate.net This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The regioselectivity of the bromination is directed by the electronic properties of the heterocyclic system, with substitution often occurring on the pyridine ring. The final step is the deprotonation of the sigma complex by a weak base to restore aromaticity and yield the brominated product. mdpi.com For the target compound, this would involve the bromination of a 7-ethylimidazo[1,2-a]pyridine (B8570662) precursor.
Ethyl Group Introduction: The ethyl group at the C7 position can be introduced in several ways. One common strategy is to start with a substituted 2-aminopyridine, in this case, 4-ethyl-2-aminopyridine. The cyclization reaction described in section 3.1 would then directly yield the 7-ethylimidazo[1,2-a]pyridine scaffold. Alternatively, a Friedel-Crafts type alkylation could be performed on the imidazo[1,2-a]pyridine ring, although this method can suffer from issues with regioselectivity and over-alkylation.
Nucleophilic Aromatic Substitution Mechanisms at Bromine-Substituted Positions
The bromine atom at the C8 position of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgchemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr pathway is characteristic of aromatic systems, particularly those activated by electron-withdrawing features. openstax.org
The SNAr mechanism proceeds via a two-step addition-elimination sequence. openstax.orglibretexts.org
Addition: The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity of the pyridine ring is temporarily broken in this step. The stability of this intermediate is crucial for the reaction to proceed. In the case of imidazo[1,2-a]pyridines, the pyridine nitrogen atom can effectively delocalize the negative charge, thereby activating the ring towards nucleophilic attack. wikipedia.org
Elimination: In the second step, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. chemistrysteps.com
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring. For pyridinium (B92312) ions and related heterocycles, the leaving group ability does not always follow the typical halide trend, and the reaction mechanism can be influenced by the ability of the ring to stabilize the anionic intermediate. nih.gov
Cross-Coupling Reaction Mechanisms Involving the 8-Bromo Moiety
The 8-bromo substituent serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The most common of these are palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings. nih.govyoutube.com
The general catalytic cycle for these reactions is well-established and involves a Pd(0)/Pd(II) cycle: nih.gov
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond. This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar Pd(II) complex. youtube.com
Transmetalation: The organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium center, displacing the halide. nih.govorganic-chemistry.org For Suzuki couplings, activation of the organoboron reagent with a base is typically required to facilitate this step. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Key Feature |
| Suzuki-Miyaura | Organoboron (R-B(OH)2) | Pd(0) catalyst, Base | Low toxicity of boron reagents. organic-chemistry.orgsigmaaldrich.com |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) catalyst | High reactivity and functional group tolerance. nih.govyoutube.com |
| Stille | Organotin (R-SnR'3) | Pd(0) catalyst | Tolerant of many functional groups, but tin reagents are toxic. youtube.com |
Concerted Metalation-Deprotonation Mechanisms
Concerted Metalation-Deprotonation (CMD) is a key mechanistic pathway in C-H activation reactions, which are increasingly used for the functionalization of heterocycles. wikipedia.org This mechanism is distinct from oxidative addition and is common for higher-valent, late transition metals like Pd(II), Rh(III), and Ru(II). wikipedia.orgnih.gov
In a CMD pathway, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single, concerted transition state without the formation of a metal-hydride intermediate. wikipedia.orgrsc.org The process is typically facilitated by an internal base, often a carboxylate ligand (like acetate) coordinated to the metal center. nih.govacs.org The carboxylate assists in abstracting the proton from the C-H bond simultaneously as the metal center coordinates to the carbon, forming a cyclometalated intermediate. acs.orgresearchgate.net This pathway is often favored in directed C-H functionalization reactions where a directing group on the substrate positions the metal catalyst in proximity to the targeted C-H bond.
Radical Reaction Pathways for Functionalization
In addition to ionic pathways, the imidazo[1,2-a]pyridine scaffold can be functionalized via radical reactions. rsc.org These methods have gained prominence with the rise of visible-light photoredox catalysis, which allows for the generation of radicals under mild conditions. nih.govmdpi.com
A typical photoredox-catalyzed radical functionalization mechanism involves the following steps: nih.gov
Radical Generation: A photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) process with a radical precursor (e.g., sodium triflinate to generate a CF3• radical). mdpi.com
Radical Addition: The generated radical adds to the electron-rich imidazo[1,2-a]pyridine ring, most commonly at the C3 position, to form a radical intermediate. nih.gov
Oxidation and Deprotonation: The radical intermediate is then oxidized by another molecule of the radical or another oxidant in the system to form a carbocation. Subsequent loss of a proton restores the aromaticity of the ring and yields the functionalized product. nih.gov
These radical pathways provide access to functional groups that can be challenging to introduce via traditional ionic methods and are often characterized by high functional group tolerance. mdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies for 8 Bromo 7 Ethylimidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
1H-NMR Spectroscopy
The ¹H-NMR spectrum of imidazo[1,2-a]pyridines provides characteristic signals for the protons of the bicyclic system and its substituents. For 8-Bromo-7-ethylimidazo[1,2-a]pyridine, the aromatic region of the spectrum is of particular diagnostic importance. The protons on the imidazo[1,2-a]pyridine (B132010) core typically appear in the range of δ 7.0-8.5 ppm. The ethyl group at the C7 position would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling constants (J) around 7 Hz. The precise chemical shifts are influenced by the electronic effects of the bromo substituent at the C8 position. Based on data from analogous structures, the expected chemical shifts can be estimated.
13C-NMR Spectroscopy
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine ring system typically resonate in the range of δ 110-150 ppm. The carbon bearing the bromine atom (C8) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbons of the ethyl group will appear in the aliphatic region of the spectrum, typically below δ 30 ppm. For instance, in related 7-methyl-2-phenylimidazo[1,2-a]pyridine (B182874) derivatives, the C7-methyl carbon appears around δ 21.5 ppm. tci-thaijo.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on analogous compounds and may vary from experimental data.
Click to view data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.8 | C2: ~115 |
| H3 | ~7.5 | C3: ~110 |
| H5 | ~8.0 | C5: ~125 |
| H6 | ~7.2 | C6: ~118 |
| -CH₂- (ethyl) | ~2.8 (q) | C7: ~135 |
| -CH₃ (ethyl) | ~1.3 (t) | C8: ~110 |
| C8a: ~145 | ||
| -CH₂- (ethyl): ~25 | ||
| -CH₃ (ethyl): ~15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
ESI-MS and HRMS
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar heterocyclic compounds like this compound. In the positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. The presence of bromine would result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information. Common fragmentation pathways for imidazo[1,2-a]pyridines involve cleavage of substituents and rupture of the heterocyclic rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond vibrations of the heterocyclic core, and the C-H stretching and bending vibrations of the ethyl group. The C-Br stretching vibration is also expected, typically appearing in the fingerprint region of the spectrum. Studies on the parent imidazo[1,2-a]pyridine show characteristic bands for the ring vibrations. nih.gov
Table 2: Expected IR Absorption Bands for this compound Note: These are general ranges and the exact peak positions can vary.
Click to view data
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=C and C=N Stretch | 1450-1650 |
| C-H Bending (Aliphatic) | 1375-1450 |
| C-Br Stretch | 500-600 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystalline solid. This technique yields detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, data from related imidazo[1,2-a]pyridine derivatives can provide insights into the expected molecular geometry. researchgate.net The imidazo[1,2-a]pyridine core is known to be essentially planar. The ethyl group at C7 would likely be oriented to minimize steric hindrance with the adjacent bromo substituent at C8. In the solid state, molecules would be expected to pack in a manner influenced by intermolecular forces such as π-π stacking of the aromatic rings and potential weak hydrogen bonds.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique used to separate components of a mixture. For imidazo[1,2-a]pyridine derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) as the mobile phase. rsc.org The purity of this compound can be assessed by the presence of a single spot on the TLC plate. The retention factor (Rf) value is dependent on the specific solvent system used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a sample. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, is typically employed for the analysis of imidazo[1,2-a]pyridine derivatives. researchgate.net The purity of this compound would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often provide purity data determined by HPLC.
Computational Chemistry and Theoretical Studies of 8 Bromo 7 Ethylimidazo 1,2 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. irjweb.comaps.org By calculating the electron density, DFT methods can determine the geometry, energy, and reactivity of compounds like those in the imidazo[1,2-a]pyridine (B132010) family. scirp.orgscirp.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly employed to optimize molecular geometries and compute various chemical parameters. researchgate.net Such studies on related imidazo[1,2-a]pyridine derivatives have confirmed their planar structures and provided a basis for understanding their chemical behavior. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org
The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For example, in a study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, indicating a stable molecule. nih.gov Analysis of the FMOs for this related compound revealed the pure π character of the aromatic rings. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Imidazo[1,2-a]pyridine Derivative
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | -6.2967 | -1.8096 | 4.4871 |
Note: Data is illustrative and based on a similar compound, as specific values for 8-Bromo-7-ethylimidazo[1,2-a]pyridine are not available in the cited sources. irjweb.com
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. scirp.org Key descriptors include chemical hardness (η) and softness (S).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.com
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability. "Soft" molecules have a small energy gap and are more reactive. irjweb.com
These descriptors are invaluable for comparing the reactivity of different compounds within a series. scirp.org For example, a theoretical investigation of various imidazo[1,2-a]pyridine N-acylhydrazone derivatives used these descriptors to identify the most stable and least reactive compound in the series. scirp.org
Table 2: Calculated Global Reactivity Descriptors for a Related Imidazo[1,2-a]pyridine Derivative
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2449 |
| Chemical Softness (S) | 1 / η | 0.4455 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05315 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05315 |
| Electrophilicity Index (ω) | μ2 / (2η) | 3.6586 |
Note: Data is illustrative and based on a similar compound, as specific values for this compound are not available in the cited sources. irjweb.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. irjweb.commdpi.com The MEP map displays different potential values on the molecular surface, typically color-coded.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These are favorable sites for electrophilic attack. scirp.org
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms). These are susceptible to nucleophilic attack. researchgate.net
For imidazo[1,2-a]pyridine derivatives, MEP analysis has been used to identify the nitrogen atoms of the heterocyclic ring and any oxygen atoms as primary nucleophilic sites. scirp.org This information is critical for understanding noncovalent interactions and reaction mechanisms. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is extensively used in drug discovery to understand how potential drug candidates, such as imidazo[1,2-a]pyridine derivatives, interact with biological targets. researchgate.netasianpubs.org
The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity or scoring function. A higher binding affinity (often represented by a more negative score) suggests a more stable complex. researchgate.netchemmethod.com Studies on novel imidazo[1,2-a]pyridine hybrids have used docking simulations to investigate their binding interactions with enzymes like human leukotriene A-4 hydrolase, revealing key amino acid residues involved in the interaction. chemmethod.comresearchgate.net For other derivatives, docking studies against oxidoreductase, a key enzyme in breast cancer, helped to rationalize their anticancer activity by identifying crucial interactions with residues like His 222 and Tyr 216. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. jchemlett.comjchemlett.com By simulating the motions of atoms and molecules, MD can be used to assess the conformational stability of a ligand within a protein's binding site and to analyze the dynamics of their interaction. researchgate.net
For potential drug candidates, MD simulations are often performed after molecular docking to validate the stability of the predicted binding pose. researchgate.net These simulations can reveal how the ligand and protein adapt to each other and whether the key interactions observed in the static docking model are maintained over time. Such studies on imidazo[1,2-a]pyridine analogues have been used to explore their binding modes and the stability of the ligand-receptor complex, confirming the importance of specific residues in stabilizing the inhibitor. jchemlett.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.
A 3D-QSAR study on a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents involved dividing the compounds into a training set to build the model and a test set to validate it. researchgate.net The resulting model can highlight which structural features (e.g., steric, electronic) are crucial for enhancing or diminishing the biological activity. This approach provides valuable guidance for the rational design of more potent analogues. jchemlett.com
Crystal Packing Analysis and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as solubility and melting point. Computational tools like Hirshfeld surface analysis and energy framework calculations are pivotal in dissecting these complex supramolecular architectures.
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative summary of the different types of intermolecular contacts. For instance, in related bromo-imidazo[1,2-a]pyridine structures, H⋯Br/Br⋯H interactions can account for a significant percentage of the total surface contacts, indicating their importance in the supramolecular assembly. nih.govresearchgate.net
Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic contributions of these intermolecular interactions. These calculations can distinguish between different types of interaction energies, such as electrostatic, dispersion, and repulsion. Studies on similar molecules have shown that the contacts are often largely dispersive in nature. nih.govresearchgate.net This information is critical for understanding the forces that hold the crystal together and can be used to predict the mechanical properties of the material.
A hypothetical Hirshfeld surface analysis for this compound would likely reveal the following key interactions:
| Interaction Type | Expected Contribution | Significance |
| H⋯Br/Br⋯H | High | The bromine atom is a key site for halogen bonding and other weak interactions. |
| H⋯H | Significant | Ubiquitous contacts that contribute to the overall packing efficiency. |
| C⋯H/H⋯C | Significant | indicative of C-H⋯π interactions involving the aromatic rings. |
| C⋯C | Moderate | Suggests the presence of π-π stacking between the imidazopyridine cores. |
Thermodynamic Property Prediction (e.g., Enthalpies of Formation)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the thermodynamic properties of molecules. The enthalpy of formation, a measure of the energy change when a compound is formed from its constituent elements in their standard states, is a key parameter for assessing its stability.
For related imidazo[1,2-a]pyridine derivatives, DFT calculations have been employed to determine various electronic and energetic properties. nih.govresearchgate.net For instance, the calculation of HOMO-LUMO energy gaps provides insight into the chemical reactivity and electronic transitions of the molecule. nih.govresearchgate.net The total energy of a molecule, a direct output of these calculations, is a fundamental thermodynamic parameter that can be used to compare the relative stabilities of different isomers or conformations. mdpi.com
A theoretical study on this compound would provide valuable data on its thermodynamic stability.
| Thermodynamic Property | Computational Method | Significance |
| Enthalpy of Formation | DFT (e.g., B3LYP/6-31G*) | Indicates the intrinsic stability of the molecule. |
| Gibbs Free Energy of Formation | DFT with thermal corrections | Determines the spontaneity of the formation reaction under standard conditions. |
| Total Electronic Energy | DFT | Allows for comparison of relative stabilities of different molecular structures. |
Structure Activity Relationship Sar Investigations of 8 Bromo 7 Ethylimidazo 1,2 a Pyridine and Its Analogs
Impact of the Bromine Moiety at Position 8 on Biological Activity and Reactivity
The presence of a halogen, such as bromine, at the C-8 position of the imidazo[1,2-a]pyridine (B132010) ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. Halogens are known to modulate lipophilicity, which affects cell permeability and oral absorption. Furthermore, a bromine atom can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
In the context of antimycobacterial agents, substitutions on the imidazo[1,2-a]pyridine ring are crucial for activity. SAR studies on imidazo[1,2-a]pyridine-8-carboxamides identified this class as a novel lead series against Mycobacterium tuberculosis. nih.gov While the specific contribution of an 8-bromo substituent in this series was part of a broader exploration, the electronic and steric effects of substituents at this position were shown to be key determinants of potency. nih.gov The introduction of a bulky and lipophilic bromine atom can enhance van der Waals interactions within a hydrophobic binding pocket. The dramatic decrease in the intensity of fluorescence upon the introduction of halogens like bromine is a known phenomenon. acs.org
Role of the Ethyl Group at Position 7 in Modulating Interactions
The C-7 position of the imidazo[1,2-a]pyridine scaffold is another critical site for modification. An ethyl group at this position can influence the molecule's conformation and its ability to fit into a specific binding site. The size and lipophilicity of the alkyl group at C-7 can be fine-tuned to optimize interactions.
In the development of tricyclic purinediones as adenosine (B11128) receptor (AR) antagonists, the synthesis started from 8-bromo-substituted theophylline (B1681296) derivatives which were further cyclized. nih.gov While this study is on a different scaffold, it highlights the synthetic accessibility of precursors with substituents analogous to the 7-ethyl-8-bromo pattern. For imidazo[1,2-a]pyridines, small alkyl groups at C-7 are often explored to probe the steric tolerance of a receptor's binding pocket. The ethyl group provides a balance of increased lipophilicity over a methyl group without introducing excessive steric bulk that might prevent optimal binding.
Influence of Substituents at Other Positions (e.g., C-2, C-3) on Biological Response
The C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring are frequently functionalized to modulate biological activity. The C-3 position is particularly susceptible to electrophilic attack, making it a common site for introducing diverse substituents. tandfonline.comresearchgate.net
C-2 Position: Substituents at the C-2 position often play a significant role in determining the potency and selectivity of imidazo[1,2-a]pyridine derivatives. In a series of antitubercular agents, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring demonstrated significantly improved potency against both extracellular and intracellular M. tuberculosis. rsc.org This highlights the positive impact an ethyl group can have at this position. Further studies on 3-aminoimidazo[1,2-a]pyridine compounds showed that substituents at the C-2 position, such as a nitro group or a tolyl moiety, resulted in high inhibitory activity against various cancer cell lines.
C-3 Position: The C-3 position is a key site for diversification. For instance, in the development of selective COX-2 inhibitors, the introduction of various Mannich bases at the C-3 position of a 2-phenylimidazo[1,2-a]pyridine (B181562) core led to potent and selective compounds. researchgate.net Similarly, in the search for antimycobacterial agents, C-3 carboxamides were extensively explored, with the nature of the amide substituent being critical for activity. rsc.org The functionalization at the C-3 position is often used to introduce groups that can form key hydrogen bonds or other interactions with the target protein. nih.gov
The following table summarizes the effect of substituents at various positions on the biological activity of imidazo[1,2-a]pyridine analogs against different targets.
| Compound ID | C-2 Substituent | C-3 Substituent | C-6 Substituent | Target | Activity (IC₅₀/MIC) |
| 8 | Ethyl | N-benzylcarboxamide | Chloro | M. tuberculosis (extracellular) | 0.0009 µM (MIC₈₀) |
| 8 | Ethyl | N-benzylcarboxamide | Chloro | M. tuberculosis (intracellular) | 0.00045 µM (MIC₈₀) |
| 12 | Nitro | p-chlorophenyl amine | - | HT-29 Cancer Cell | 4.15 µM (IC₅₀) |
| 14 | Tolyl | p-chlorophenyl amine | - | B16F10 Cancer Cell | 21.75 µM (IC₅₀) |
| 6f | p-methylsulfonyl phenyl | morpholinomethyl | - | COX-2 | 0.07 µM (IC₅₀) |
This table is for illustrative purposes and combines data from different studies on the imidazo[1,2-a]pyridine scaffold to show the influence of substituents. rsc.orgresearchgate.net
Exploration of Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com In the context of the imidazo[1,2-a]pyridine scaffold, this approach has been used to discover novel inhibitors and modulate pharmacokinetics.
A notable example is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). nih.govresearchgate.net The fluorine atom at C-8 mimics the physicochemical properties of the nitrogen atom at the corresponding position in the pyrimidine (B1678525) ring. This replacement was successfully applied to create a novel allosteric modulator of the GABA-A receptor, demonstrating that the 8-fluoro analog could effectively mimic the parent compound's biological activity. nih.gov This strategy of replacing a ring nitrogen with a C-F group has been explored to alter electrostatic surface potential, pKa, and dipole moments, which can fine-tune receptor interactions. researchgate.net
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of substituted imidazo[1,2-a]pyridines and their analogs helps in understanding how the spatial arrangement of different functional groups affects biological activity. acs.org The planarity of the bicyclic imidazo[1,2-a]pyridine core is often influenced by the nature and size of its substituents.
For instance, bulky substituents at positions flanking the fusion of the two rings can induce conformational restrictions, which may be either beneficial or detrimental to activity, depending on the topography of the target's binding site. The rotational freedom of aryl or other large groups substituted at positions like C-2 or C-3 is a key factor. A specific, low-energy conformation might be required for optimal binding, and molecular modeling studies are often employed to predict these preferred conformations. The correlation between the calculated conformational energies and the observed biological activity can provide valuable insights for designing more potent analogs. acs.org In the development of antiulcer agents, understanding the conformational preferences of substituted imidazo[1,2-a]pyridines was crucial for rationalizing their activity. acs.org
Exploration of Biological Activities and Molecular Targets of Imidazo 1,2 a Pyridine Derivatives with Structural Relevance to 8 Bromo 7 Ethylimidazo 1,2 a Pyridine
Antimycobacterial Activity and Associated Molecular Targets
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a highly promising class of agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). rsc.org Several compounds from this class have demonstrated potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. rsc.orgnih.govacs.org The antimycobacterial efficacy of these compounds is often attributed to their ability to interfere with critical cellular processes in Mtb, primarily through the inhibition of specific enzymes essential for bacterial survival.
The enzyme InhA, an enoyl acyl carrier protein reductase, is a crucial component of the type II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis. This system is responsible for the synthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the mycobacterial cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial cell lysis. researchgate.net
Several studies have focused on developing imidazo[1,2-a]pyridine derivatives as direct inhibitors of InhA. nih.govresearchgate.netmdpi.com This approach is particularly attractive as it bypasses the need for activation by the catalase-peroxidase enzyme KatG, a mechanism required by the first-line anti-TB drug isoniazid, to which resistance often develops through mutations in the katG gene. mdpi.com
Researchers have synthesized and evaluated various series of imidazo[1,2-a]pyridine-2-carboxamides and other related structures for their anti-TB activity and InhA inhibition. researchgate.netnih.gov For instance, certain novel imidazo[1,2-a]pyridine derivatives have shown significant activity against the H37Rv strain of Mtb, with minimum inhibitory concentration (MIC) values comparable to isoniazid. benthamdirect.comresearchgate.net Molecular docking studies have further supported the potential of these compounds to bind effectively to the active site of the InhA enzyme, suggesting a rational basis for their antimycobacterial action. nih.govnih.gov
| Compound Series | Target Organism | Notable Activity / Findings | Reference(s) |
| Imidazo[1,2-a]pyridine derivatives | Mycobacterium tuberculosis H37Rv | Compounds 6a and 6k showed MIC values of 0.6 µM and 0.9 µM, respectively, comparable to isoniazid. benthamdirect.comresearchgate.net | benthamdirect.comresearchgate.net |
| Imidazo[1,2-a]pyridine-2-carboxamides | Mycobacterium tuberculosis | Most potent derivatives exhibited MIC values ranging from 17 to 30 µM with no cytotoxicity. nih.gov | nih.gov |
The cytochrome bc1 complex (also known as complex III) is a critical component of the electron transport chain in Mtb, playing a central role in cellular respiration and energy production through oxidative phosphorylation. rsc.orgnih.gov The QcrB subunit of this complex has been validated as a key target for a new generation of anti-TB drugs. nih.govnih.govplos.org
Imidazo[1,2-a]pyridine amides (IPAs) are a prominent class of compounds that target QcrB. nih.govresearchgate.net High-throughput screening campaigns have identified several potent imidazo[1,2-a]pyridine inhibitors of Mtb growth. nih.govplos.orgnih.gov Whole-genome sequencing of Mtb mutants resistant to these compounds revealed single nucleotide polymorphisms in the qcrB gene, confirming it as the molecular target. nih.govplos.orgnih.govresearchgate.net
One of the most advanced candidates from this class is Telacebec (Q203), which is currently in clinical development. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of QcrB-targeting imidazo[1,2-a]pyridines. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against drug-sensitive Mtb, with some compounds also being active against MDR strains. rsc.orgnih.gov These findings underscore the potential of this scaffold to generate novel therapeutics that disrupt mycobacterial energy metabolism. rsc.orgnih.gov
| Compound/Series | Target Organism(s) | Potency (MIC) | Reference(s) |
| Imidazo[1,2-a]pyridine inhibitors (IP 1-4) | M. tuberculosis, M. bovis BCG | 0.03 to 5 µM | nih.govplos.orgnih.govresearchgate.net |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive M. tuberculosis | MIC₉₀: 0.069–0.174 μM | rsc.orgnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive & resistant Mtb | MIC: 0.041–2.64 μM for lead compounds. nih.gov | nih.gov |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR Mtb | MIC₉₀ ≤1 μM for seven agents. acs.org | acs.org |
Anticancer Activity and Cellular Pathways
The imidazo[1,2-a]pyridine scaffold is a key feature in a variety of compounds investigated for their potential as anticancer agents. nih.govwaocp.orgtandfonline.com These derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines, often by modulating crucial cellular signaling pathways involved in cell growth, survival, and apoptosis. nih.govwaocp.org
One of the key mechanisms of action for some imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many types of cancer. nih.gov Studies have shown that these compounds can bind to the ATP-binding site of PI3K, leading to the downregulation of this pathway and subsequently inhibiting cancer cell growth. nih.gov
Furthermore, these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govwaocp.orgtandfonline.com For example, specific derivatives have been observed to increase the expression of pro-apoptotic proteins like p53 and Bax, while also triggering the activation of caspases, which are key executioners of apoptosis. waocp.orgnih.govingentaconnect.com In studies on breast cancer cells, certain imidazo[1,2-a]pyridines induced the extrinsic apoptosis pathway, evidenced by the increased activity of caspase-7 and caspase-8. waocp.org Similarly, in HeLa cervical cancer cells, a novel derivative was found to induce apoptosis via the p53/Bax mitochondrial pathway. ingentaconnect.com
| Compound/Series | Cancer Cell Line(s) | Cellular Pathway/Mechanism | Reference(s) |
| Compound 6 (an imidazo[1,2-a]pyridine) | A375 & WM115 (Melanoma), HeLa (Cervical) | Inhibition of Akt/mTOR pathway, apoptosis induction. nih.gov | nih.gov |
| IP-5 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | Cell cycle arrest (increased p53, p21), extrinsic apoptosis (increased caspase-7, -8). waocp.org | waocp.org |
| Compounds 6d and 6i (S-alkyl/aryl derivatives) | HepG2 (Liver) | Inhibition of DNA synthesis, apoptosis induction via caspase-3 and -9. tandfonline.com | tandfonline.com |
| MIA (an imidazo[1,2-a]pyridine derivative) | Breast and Ovarian cancer cells | Modulation of STAT3/NF-κB/iNOS/COX-2 pathway, suppression of Bcl-2, increased BAX expression. nih.gov | nih.gov |
| La23 (an imidazo[1,2-a]pyridine derivative) | HeLa (Cervical) | Apoptosis induction via p53/Bax mitochondrial pathway. ingentaconnect.com | ingentaconnect.com |
Antimicrobial and Antibacterial Spectrum
Beyond their specialized activity against mycobacteria, imidazo[1,2-a]pyridine derivatives exhibit a broader spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria. researchgate.netbohrium.comjuit.ac.in The versatility of the imidazo[1,2-a]pyridine scaffold allows for chemical modifications that can influence the potency and spectrum of antibacterial action. researchgate.net
Studies have demonstrated that the antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the heterocyclic ring system. researchgate.net For instance, research on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) derivatives showed that several compounds possessed remarkable inhibitory activity against all tested bacterial strains, with the nature of the group on the phenyl ring at the C-2 position and the substituent at the C-7 position being critical for activity. researchgate.net
Hybrid molecules, which combine the imidazo[1,2-a]pyridine core with other heterocyclic moieties like thiazole (B1198619) or pyrazole, have been synthesized and evaluated. bohrium.com Some of these hybrids, such as imidazopyridinyl-bithiazole, displayed excellent, broad-spectrum antibacterial properties against strains like S. aureus, B. subtilis, E. coli, and K. pneumoniae, with activity in some cases exceeding that of standard antibiotics. bohrium.com Similarly, pyridine (B92270) imidazo[2,1-b]-1,3,4-thiadiazole derivatives have also shown a promising profile against a range of microbes. juit.ac.in
| Compound/Series | Tested Organisms | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyridinyl-bithiazole 10 | S. aureus, B. subtilis (Gram+), E. coli, K. pneumoniae (Gram-) | Excellent, broad-spectrum activity, sometimes more potent than standard inhibitors. bohrium.com | bohrium.com |
| Pyridine imidazo[2,1b]-1,3,4-thiadiazoles (4a, 4h) | B. pumillus, P. aeruginosa, V. cholera, S. aureus, P. mirabilis | Compound 4a showed maximum activity against B. pumillus and P. aeruginosa. juit.ac.in | juit.ac.in |
| Imidazo[1,2-a]pyridine derivatives | Gram-positive and Gram-negative strains | Activity influenced by substituents at C-2 and C-7 positions. researchgate.net | researchgate.net |
Antiviral Potential
The imidazo[1,2-a]pyridine nucleus is a constituent of various compounds that have been investigated for antiviral properties. nih.govacs.orgresearchgate.net Research in this area has particularly focused on activity against herpesviruses, such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govacs.org
One area of investigation involves imidazo[1,2-a]pyridines bearing a thioether side chain at the C-3 position. Several compounds from this series have demonstrated high activity against HCMV, with some showing a therapeutic index greater than 150. nih.gov These compounds also exhibited pronounced activity against VZV. nih.gov
Another approach has been the synthesis of C-nucleoside analogues, where a sugar moiety is attached to the imidazo[1,2-a]pyridine core. Erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides have been synthesized and evaluated for their antiviral effects. acs.org For example, 2,6,7-trichloro-3-(α-d-erythrofuranosyl)imidazo[1,2-a]pyridine was found to be active against both HCMV and herpes simplex virus type 1 (HSV-1), with the antiviral activity residing specifically in the D-enantiomer. acs.org
| Compound/Series | Target Virus(es) | Notable Activity | Reference(s) |
| Imidazo[1,2-a]pyridines with C-3 thioether chain (Compounds 4, 15, 21) | Human cytomegalovirus (HCMV), Varicella-zoster virus (VZV) | Highly active against HCMV with a therapeutic index >150. nih.gov | nih.gov |
| 2,6,7-trichloro-3-(α-d-erythrofuranosyl)imidazo[1,2-a]pyridine | HCMV, Herpes simplex virus type 1 (HSV-1) | All antiviral activity resided in the D-enantiomer of the compound. acs.org | acs.org |
| 2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes simplex viruses | Several compounds showed in vitro activity similar or better than acyclovir. researchgate.net | researchgate.net |
Antiparasitic Efficacy
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant efficacy against a range of parasites, including those responsible for diseases like leishmaniasis, babesiosis, and trichomoniasis. nih.govnih.govresearchgate.netrsc.org
In the context of leishmaniasis, a disease caused by Leishmania protozoa, imidazo[1,2-a]pyridine derivatives have been identified as promising lead compounds. nih.govrsc.org For example, a 2,3-diarylimidazo[1,2-a]pyridine compound was identified as a potent agent against the amastigote stage of Leishmania major. nih.gov Virtual screening collaborations have helped to rapidly expand the chemical space around an initial imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to compounds with improved antiparasitic activity and a better selectivity index over host cells. rsc.org
Imidazo[1,2-a]pyridines have also shown dose-dependent inhibitory effects on the in vitro growth of various piroplasms, which are tick-borne parasites that infect the blood cells of vertebrates. nih.gov Studies have shown that these compounds can inhibit the growth of Babesia bovis, B. bigemina, B. caballi, and Theileria equi. The efficacy of one derivative against B. bigemina was found to be higher than that of the standard drug diminazene (B1218545) aceturate. nih.gov
Additionally, the activity of imidazo[1,2-a]pyridine derivatives against Trichomonas vaginalis has been investigated. A study found a good correlation between the lipophilicity (log P) of the compounds and their anti-parasitic activity, suggesting that this physical property is a key determinant of their efficacy against this parasite. researchgate.net
| Compound/Series | Target Parasite(s) | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyridine derivatives | Trichomonas vaginalis | A favorable lipophilicity range (log P of 0.9 ± 0.3) was found for optimum activity. researchgate.net | researchgate.net |
| Imidazo[1,2-a]pyridine | Babesia bovis, B. bigemina, B. caballi, Theileria equi | Highest inhibitory effect on B. caballi (IC₅₀: 0.47 µM); more effective than diminazene aceturate against B. bigemina. nih.gov | nih.gov |
| 2,3-diarylimidazo[1,2-a]pyridine | Leishmania major (amastigotes) | Potent activity with an IC₅₀ of 4 µM. nih.gov | nih.gov |
| Imidazo[1,2-a]pyridine hit series | Leishmania donovani | Virtual screening identified compounds with improved antiparasitic activity and selectivity index. rsc.org | rsc.org |
Investigation of Enzyme Inhibition (e.g., Histone Deacetylase (HDAC) Inhibition)
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of enzyme inhibitors, with a particular focus on histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.
Researchers have synthesized and evaluated a mini-library of histone deacetylase inhibitors featuring imidazo[1,2-a]pyridine-based cap groups. cancer.gov This work led to the identification of a hit compound, MAIP-032, which demonstrated selective inhibition of HDAC6 and promising anticancer activity. cancer.govnih.gov The X-ray crystal structure of the catalytic domain of HDAC6 from Danio rerio in complex with MAIP-032 revealed a monodentate zinc-binding mode, providing insight into the mechanism of inhibition. cancer.gov
Further studies have focused on developing novel imidazo[1,2-a]pyridine-based HDAC6 inhibitors with improved properties. medicineinnovates.com One such inhibitor, I-c4, exhibited potent anti-gastric cancer effects and, notably, a cardioprotective effect. medicineinnovates.comnih.gov This dual functionality is particularly significant as cardiotoxicity is a common side effect of many chemotherapy drugs. medicineinnovates.comnih.gov The cardioprotective effect of I-c4 was linked to the inhibition of HDAC6 and a reduction in inflammatory cytokines. nih.gov The compound effectively suppressed the growth of MGC-803 xenografts both in vitro and in vivo without causing myocardial damage during long-term administration. medicineinnovates.comnih.gov
| Compound | Target | Biological Activity | Cell Line/Model |
|---|---|---|---|
| MAIP-032 | HDAC6 | Selective Inhibition, Anticancer | Not specified |
| I-c4 | HDAC6 | Anticancer, Cardioprotective | MGC-803 |
Modulation of Protein-Protein Interactions (e.g., BAG3 modulation)
The ability of small molecules to modulate protein-protein interactions (PPIs) is a rapidly growing area of drug discovery. Imidazo[1,2-a]pyridine derivatives have shown potential in this area, particularly as modulators of the Bcl-2-associated athanogene 3 (BAG3) protein. BAG3 is an anti-apoptotic protein that is overexpressed in many cancers and plays a critical role in cell survival and proteostasis through its interactions with partners like the molecular chaperone HSP70. nih.govnih.gov
A promising BAG3 modulator featuring an imidazopyridine scaffold has been identified. nih.gov This compound was shown to bind to the BAG domain of the BAG3 protein and exhibited significant cytotoxic activity. nih.govnih.gov In line with the expected consequences of BAG3 disruption, the compound induced the activation of caspases 3 and 9, key executioners of apoptosis. nih.govnih.gov The identification of this imidazopyridine-based BAG3 modulator opens up new avenues for the development of novel chemotherapeutics that target PPIs. nih.gov
Another study highlighted a novel imidazo[1,2-a]pyridine derivative, referred to as C4 [2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine], that can modulate the active state of KRASG12D, a critical oncogenic protein, by inducing conformational shifts in its switch-I and switch-II regions. nih.gov This effectively shifts the protein to an inactive, "off-like" conformation. nih.gov
Other Promising Biological Activities Associated with the Imidazo[1,2-a]pyridine Core
The versatility of the imidazo[1,2-a]pyridine scaffold extends to a wide array of other biological activities, making it a cornerstone for the development of various therapeutic agents. nih.gov
Anticancer Activity: Beyond HDAC inhibition and BAG3 modulation, imidazo[1,2-a]pyridine derivatives have demonstrated broad anticancer potential through various mechanisms. waocp.org They have been shown to inhibit the PI3K/mTOR signaling pathway, a critical pathway for cell growth and survival that is often dysregulated in cancer. nih.govresearchgate.net Some derivatives induce cell cycle arrest and apoptosis in cancer cells, including melanoma and cervical cancer cell lines. nih.gov For instance, one compound was found to reduce the levels of phosphorylated protein kinase B (p-AKT) and the mechanistic target of rapamycin (B549165) (p-mTOR), while increasing the levels of the cell cycle inhibitors p53 and p21. nih.gov
Anti-inflammatory Activity: Several imidazo[1,2-a]pyridine derivatives exhibit significant anti-inflammatory properties. nih.govtbzmed.ac.ir One novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), was shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir MIA was found to suppress the activity of NF-κB, reduce the levels of inflammatory cytokines, and decrease the expression of cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.govtbzmed.ac.ir
Antimicrobial and Antiviral Activities: The imidazo[1,2-a]pyridine core is present in compounds with potent activity against a range of pathogens. scirp.org Derivatives have been developed that show significant antibacterial and antifungal properties. bio-conferences.org Notably, a class of imidazo[1,2-a]pyridine-3-carboxamides has been identified as potent inhibitors of Mycobacterium tuberculosis, including multidrug-resistant strains. rsc.orgnih.gov These compounds target the QcrB subunit of the electron transport chain, disrupting ATP synthesis in the bacteria. nih.gov Furthermore, certain imidazo[1,2-a]pyridine derivatives have demonstrated antiviral activity. nih.gov
| Biological Activity | Mechanism of Action/Target | Examples of Derivatives/Studies |
|---|---|---|
| Anticancer | PI3K/mTOR pathway inhibition, Induction of apoptosis, Cell cycle arrest | Selenylated imidazo[1,2-a]pyridines, Compound 6 (melanoma/cervical cancer) |
| Anti-inflammatory | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA) |
| Antituberculosis | Inhibition of QcrB and ATP synthesis | Imidazo[1,2-a]pyridine-3-carboxamides |
| Antifungal | Inhibition of fungal growth | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives |
Future Research Directions and Advanced Applications of 8 Bromo 7 Ethylimidazo 1,2 a Pyridine
Development of Novel Synthetic Pathways for Derivatization
The functionalization of the imidazo[1,2-a]pyridine (B132010) core is crucial for tuning its properties. Future research will likely focus on developing novel synthetic pathways to create a diverse library of derivatives based on the 8-Bromo-7-ethylimidazo[1,2-a]pyridine scaffold. The bromine atom at the 8-position is a key feature, enabling a variety of cross-coupling reactions.
Recent advances in C-H functionalization, particularly through visible light-induced methods, offer a powerful tool for the derivatization of imidazo[1,2-a]pyridines. mdpi.com These methods provide a direct and atom-economical approach to introduce various functional groups at different positions of the heterocyclic ring. For this compound, this could involve the selective functionalization of the C-2, C-3, C-5, or C-6 positions.
Key areas for synthetic exploration include:
Palladium-catalyzed cross-coupling reactions: The bromo substituent can be readily utilized in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, vinyl, alkynyl, and amino moieties, respectively.
C-H activation/functionalization: Exploring regioselective C-H activation at other positions of the ring would allow for the introduction of a wide range of substituents without pre-functionalization.
Multicomponent reactions: The development of one-pot, multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, could provide rapid access to complex derivatives. mdpi.com
| Reaction Type | Potential Reagents and Conditions | Expected Functionalization | Reference for General Method |
| Suzuki Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Arylation at the 8-position | General organic chemistry principles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynylation at the 8-position | General organic chemistry principles |
| C-H Arylation | Aryl halides, Pd catalyst, directing group (if necessary) | Arylation at other positions (e.g., C-3) | researchgate.net |
| Photoredox Catalysis | Various radical precursors, photocatalyst (e.g., eosin (B541160) Y), visible light | Diverse functionalization (e.g., alkylation, acylation) | mdpi.com |
Application in Material Science and Optoelectronics
Imidazo[1,2-a]pyridine derivatives are known for their significant fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. ijrpr.comnih.gov The emission properties of these compounds can be tuned by modifying the substituents on the heterocyclic core. researchgate.net
The this compound scaffold could serve as a building block for novel materials with tailored photophysical properties. The heavy bromine atom could potentially enhance intersystem crossing, leading to interesting phosphorescent properties. Derivatization at the 8-position can be used to extend the π-conjugation of the system, which would likely red-shift the absorption and emission wavelengths.
Future research in this area could involve:
Synthesis of π-extended systems: Coupling of aromatic or heteroaromatic units at the 8-position to create larger conjugated systems.
Investigation of aggregation-induced emission (AIE): Designing derivatives that exhibit AIE for applications in solid-state lighting and bio-imaging.
Development of fluorescent sensors: Functionalizing the scaffold with specific recognition moieties to create chemosensors for ions or small molecules.
| Potential Application | Key Structural Features | Anticipated Properties | Reference for Concept |
| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation, electron-donating/withdrawing groups | Tunable emission color, high quantum yield | ijrpr.comnih.gov |
| Fluorescent Probes | Receptor for specific analyte, fluorophore core | High sensitivity and selectivity | rsc.orgmdpi.com |
| Two-Photon Absorption Materials | Quadrupolar or push-pull electronic structure | Enhanced nonlinear optical properties | researchgate.net |
Integration into Chemical Probe Development
The imidazo[1,2-a]pyridine scaffold has been successfully utilized in the development of fluorescent probes for the detection of biologically and environmentally important species. rsc.orgmdpi.com These probes often rely on a change in their fluorescence properties upon binding to the target analyte.
Potential targets for probes based on this scaffold include:
Metal ions: Introduction of chelating groups to create sensors for ions like Hg²⁺, Fe³⁺, or Zn²⁺. rsc.org
Reactive oxygen species (ROS): Incorporation of ROS-sensitive functional groups to detect species like hydrogen peroxide.
pH sensing: Designing derivatives with pH-sensitive absorption or emission profiles.
Further Elucidation of Molecular Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.
Future research on this compound and its derivatives should include in-depth studies to elucidate their mechanisms of action. This could involve:
Target identification: Using techniques like affinity chromatography or proteomics to identify the specific cellular targets of bioactive derivatives.
Signaling pathway analysis: Investigating the effects of these compounds on key signaling pathways implicated in disease, such as the PI3K/AKT/mTOR pathway in cancer. nih.gov
Enzyme inhibition assays: Screening for inhibitory activity against specific enzymes, such as kinases or proteases.
For instance, some imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the levels of proteins like p53 and p21. waocp.org
Rational Design of Analogs for Enhanced Target Selectivity
Rational drug design based on structure-activity relationships (SAR) is a powerful approach to optimize the potency and selectivity of drug candidates. For the this compound scaffold, systematic modifications can be made to enhance its interaction with a specific biological target.
The design of new analogs could focus on:
Modifying the 8-position: Replacing the bromine with a variety of substituents to probe the steric and electronic requirements of the binding pocket.
Varying the 7-position: Replacing the ethyl group with other alkyl or functional groups to fine-tune the compound's properties.
Introducing substituents at other positions: Functionalizing the C-2, C-3, and C-6 positions to explore additional interaction points with the target.
Bioisosteric replacement is another strategy that can be employed, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. nih.gov
Computational Validation of Predicted Activities and Interactions
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in modern drug discovery and materials science. researchgate.net These methods can be used to predict the biological activity of novel compounds and to understand their interactions with molecular targets.
For this compound and its derivatives, computational studies can be used to:
Predict binding modes: Docking studies can predict how these compounds bind to the active site of a target protein, providing insights for the rational design of more potent inhibitors.
Develop QSAR models: These models can correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs.
Calculate photophysical properties: Density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of new materials, guiding the synthesis of compounds with desired optical properties. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
